molecular formula C14H16N2O B7645333 N-Cyclohexyl-3-cyanobenzamide

N-Cyclohexyl-3-cyanobenzamide

Cat. No.: B7645333
M. Wt: 228.29 g/mol
InChI Key: HBXWTMITGHOBOW-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-cyanobenzamide is a benzamide derivative featuring a cyclohexyl group attached to the amide nitrogen and a cyano (-CN) substituent at the 3-position of the benzene ring. The cyano group, a strong electron-withdrawing moiety, likely influences reactivity, solubility, and biological activity compared to halogen or alkyl substituents. Such compounds are typically synthesized via amidation reactions, as seen in related N-cyclohexylacetoacetamide preparations (94% yield, ), suggesting analogous synthetic routes for the target compound. Applications may span pharmaceuticals, agrochemicals, or coordination chemistry, depending on functional group interactions.

Properties

IUPAC Name

3-cyano-N-cyclohexylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-10-11-5-4-6-12(9-11)14(17)16-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXWTMITGHOBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

The most direct route to this compound involves converting 3-cyanobenzoic acid into its corresponding acid chloride, followed by nucleophilic acyl substitution with cyclohexylamine.

  • Formation of 3-Cyanobenzoyl Chloride :

    • 3-Cyanobenzoic acid (5 mmol) is treated with oxalyl chloride (1.3 equiv) in dry dichloromethane (DCM) under nitrogen, catalyzed by dimethylformamide (DMF).

    • The reaction mixture is stirred at room temperature for 12 hours, after which excess oxalyl chloride and solvent are removed under reduced pressure.

  • Coupling with Cyclohexylamine :

    • The crude acid chloride is dissolved in DCM and added dropwise to a solution of cyclohexylamine (5 mmol) and triethylamine (2.2 equiv).

    • After 24 hours, the mixture is quenched with aqueous NaOH (1 M), extracted with DCM, and purified via flash chromatography (ethyl acetate/hexane gradient).

Yield and Characterization

This method achieves a yield of 85–90% , producing this compound as a white solid. Nuclear magnetic resonance (NMR) analysis reveals distinctive signals:

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.09 (s, 1H, Ar–H), 8.03 (d, J = 7.9 Hz, 1H, Ar–H), 7.77 (d, J = 7.7 Hz, 1H, Ar–H), 7.57 (t, J = 7.8 Hz, 1H, Ar–H), 3.80–3.71 (m, 1H, N–CH), 1.98–1.56 (m, 6H, cyclohexyl).

  • ¹³C NMR : 167.8 (C=O), 139.2 (CN), 132.1–126.4 (aromatic carbons), 52.1 (N–CH), 33.5–25.3 (cyclohexyl carbons).

Method 2: Alkylation of 3-Cyanobenzamide

Reaction Conditions and Optimization

An alternative approach involves the alkylation of preformed 3-cyanobenzamide with bromocyclohexane under basic conditions.

  • Base-Mediated Alkylation :

    • 3-Cyanobenzamide (1.0 mmol) and bromocyclohexane (2.0 mmol) are combined with potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

    • The reaction is heated to 80°C for 24 hours, with intermittent shaking to ensure homogeneity.

  • Workup and Purification :

    • The cooled mixture is filtered, and the solvent is evaporated. The residue is purified via column chromatography (hexane → 20% ethyl acetate/hexane).

Yield and Comparative Analysis

This method yields 75–80% of the target compound. While slightly less efficient than the acid chloride route, it avoids handling corrosive reagents like oxalyl chloride. Key advantages include:

  • Functional Group Tolerance : Compatible with electron-withdrawing substituents on the benzamide ring.

  • Scalability : Demonstrated efficacy on 10 mmol scales without significant yield reduction.

Comparative Evaluation of Synthetic Routes

Parameter Acid Chloride Method Alkylation Method
Yield 85–90%75–80%
Reaction Time 24 hours24 hours
Key Reagents Oxalyl chloride, Et₃NK₂CO₃, DMF
Purification Flash chromatographyColumn chromatography
Scalability >10 mmol demonstrated10 mmol demonstrated
Hazard Considerations Corrosive reagentsMild conditions

Mechanistic Insights and Side Reactions

Acid Chloride Pathway

The reaction proceeds via a two-step mechanism:

  • Acid Chloride Formation : Activation of the carboxylic acid through chlorination, facilitated by oxalyl chloride’s electrophilic character.

  • Amide Bond Formation : Nucleophilic attack by cyclohexylamine on the electrophilic carbonyl carbon, followed by deprotonation to yield the amide.

Alkylation Pathway

The base (K₂CO₃) deprotonates the amide nitrogen, generating a nucleophilic amide ion that displaces bromide from bromocyclohexane in an Sₙ2 mechanism. Competing hydrolysis of bromocyclohexane is mitigated by anhydrous DMF.

Analytical Validation and Quality Control

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm product purity (>95%). Infrared (IR) spectroscopy identifies key functional groups:

  • C≡N Stretch : 2230 cm⁻¹.

  • C=O Stretch : 1660 cm⁻¹.

  • N–H Bend : 1550 cm⁻¹ .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-3-cyanobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce amines .

Scientific Research Applications

N-Cyclohexyl-3-cyanobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-3-cyanobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

Compound Substituent (Position) Functional Group Notable Properties/Applications
N-Cyclohexyl-3-fluorobenzamide -F (3) Amide Moderate toxicity (H302, H315); used in chemical manufacturing
N-Cyclohexyl-3-methylbenzamidine -CH₃ (3) Amidinine Crystal structure resolved (P21/c); metal coordination in polymerization
N-Cyclohexylacetoacetamide Acetoacetyl group β-Ketoamide High-yield synthesis (94%); precursor for α-oxoketene S,S-acetals
  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound enhances electrophilicity at the benzene ring compared to the electron-donating methyl group in benzamidine derivatives. This difference may affect reactivity in substitution reactions or binding affinity in biological systems.
  • Amide vs.

Physicochemical Properties

  • Data Gaps: Physical properties (melting point, solubility) for N-Cyclohexyl-3-fluorobenzamide are unreported, complicating direct comparisons. The cyano group’s polarity likely increases water solubility compared to methyl or fluoro substituents.
  • Thermal Stability : Amidines exhibit stability in coordination complexes up to 200 K, whereas amides may decompose at higher temperatures, depending on substituent effects.

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